molecular formula C16H15N3O4S2 B2834769 methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1251622-01-1

methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2834769
CAS No.: 1251622-01-1
M. Wt: 377.43
InChI Key: FFLMMMLDXDPXAG-UHFFFAOYSA-N
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Description

Methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound featuring a benzimidazole moiety, an azetidine ring, and a thiophene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines.

    Thiophene Carboxylate Formation: The thiophene ring is typically synthesized through cyclization reactions involving sulfur-containing precursors and then esterified to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole or azetidine rings, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is investigated for its potential pharmacological properties. Compounds containing benzimidazole and thiophene moieties are known for their antimicrobial, antiviral, and anticancer activities .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-benzo[d]imidazol-2-yl)thiophene-2-carboxylate: Lacks the azetidine and sulfonyl groups, potentially altering its reactivity and biological activity.

    3-(1H-benzo[d]imidazol-2-yl)azetidine: Lacks the thiophene carboxylate group, which may affect its electronic properties.

    Thiophene-2-carboxylate derivatives: These compounds may have different substituents on the thiophene ring, influencing their chemical and physical properties.

Uniqueness

Methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

methyl 3-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-23-16(20)14-13(6-7-24-14)25(21,22)19-8-10(9-19)15-17-11-4-2-3-5-12(11)18-15/h2-7,10H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLMMMLDXDPXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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